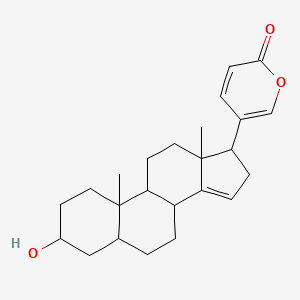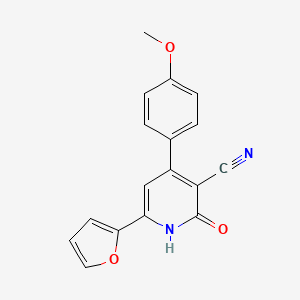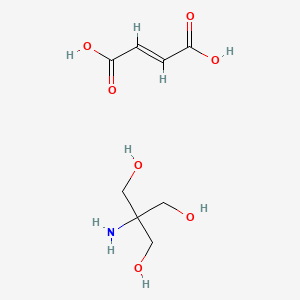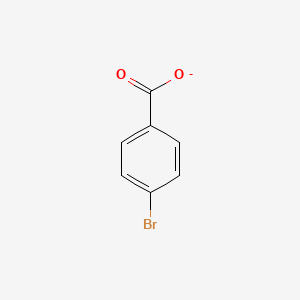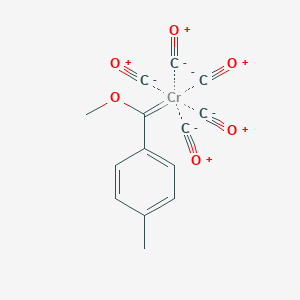
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- is an organometallic compound with the molecular formula C14H10CrO6 and a molecular weight of 326.2217 . This compound is known for its unique structure, which includes a chromium atom coordinated to five carbonyl groups and a methoxy(4-methylphenyl)methylene ligand. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- typically involves the reaction of chromium pentacarbonyl with methoxy(4-methylphenyl)methylene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Applications De Recherche Scientifique
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- has several scientific research applications, including:
Mécanisme D'action
The mechanism by which Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- exerts its effects involves the coordination of the chromium atom to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium atom .
Comparaison Avec Des Composés Similaires
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- can be compared with other similar compounds, such as:
Chromium,pentacarbonyl(phenylmethylene)-: This compound has a similar structure but lacks the methoxy and methyl groups, which can influence its reactivity and applications.
Chromium,pentacarbonyl(methoxyphenylmethylene)-: This compound has a methoxy group but lacks the methyl group, which can also affect its chemical properties and uses
Propriétés
Numéro CAS |
29160-36-9 |
|---|---|
Formule moléculaire |
C14H10CrO6 |
Poids moléculaire |
326.22 g/mol |
Nom IUPAC |
carbon monoxide;[methoxy-(4-methylphenyl)methylidene]chromium |
InChI |
InChI=1S/C9H10O.5CO.Cr/c1-8-3-5-9(6-4-8)7-10-2;5*1-2;/h3-6H,1-2H3;;;;;; |
Clé InChI |
RUIKVXJFWMCZAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)
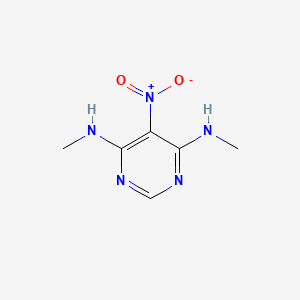
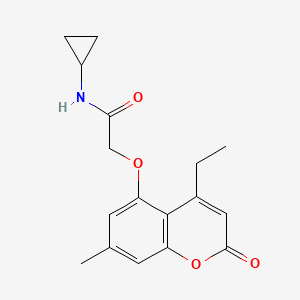
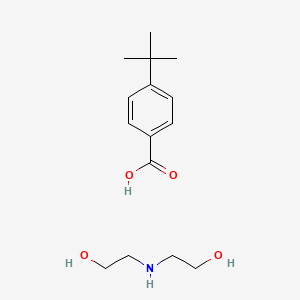

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)

![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
